

SMILES string for 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B1522217

[Get Quote](#)

An In-Depth Technical Guide to **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride**

Abstract

1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural features, particularly the reactive sulfonyl chloride moiety attached to a substituted pyrazole core, make it an invaluable reagent for synthesizing diverse compound libraries. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its characteristic reactivity, and its application in the development of novel therapeutic agents. Detailed, field-proven protocols are presented to illustrate its practical utility for researchers and scientists in the pharmaceutical and chemical industries.

Compound Identification and Physicochemical Properties

1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride is a solid, halogenated heterocyclic compound. [1] Its identity is defined by several key descriptors, summarized below. The Simplified Molecular-Input Line-Entry System (SMILES) string, which encodes the molecular structure into a linear text format, is a critical identifier for cheminformatics and database searches.

Table 1: Core Identifiers and Properties

Identifier	Value	Source
IUPAC Name	1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride	N/A
SMILES String	<chem>Cc1cnn(C)c1S(Cl)(=O)=O</chem>	[1]
InChI Key	SAVUTYCQFZZSEI-UHFFFAOYSA-N	[1]
CAS Number	1174834-52-6	[1]
Molecular Formula	C ₅ H ₇ ClN ₂ O ₂ S	[1]
Molecular Weight	194.64 g/mol	[1]

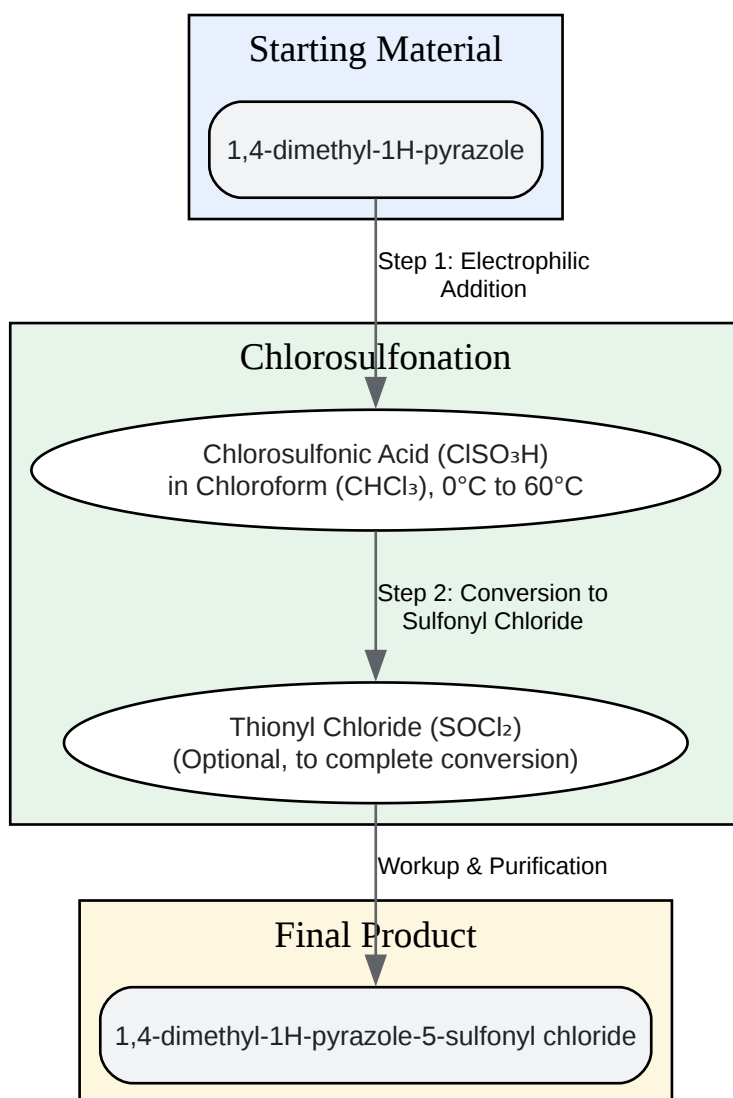
| Physical Form | Solid |[1] |

Synthesis of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride

The synthesis of pyrazole sulfonyl chlorides is a well-established transformation in organic chemistry. While a specific, published protocol for the 1,4-dimethyl derivative is not readily available, a reliable synthetic route can be designed based on analogous preparations.[2][3] The most direct method involves the electrophilic chlorosulfonation of a 1,4-dimethyl-1H-pyrazole precursor.

The causality behind this choice of reagent lies in the potent electrophilic nature of chlorosulfonic acid (ClSO₃H), which is necessary to react with the electron-rich pyrazole ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the sulfonyl group is installed onto the C5 position of the pyrazole. Subsequent treatment with a chlorinating agent like thionyl chloride (SOCl₂) may be required to ensure complete conversion to the sulfonyl chloride.[2]

Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of the title compound via chlorosulfonation.

Experimental Protocol: Synthesis

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 1,4-dimethyl-1H-pyrazole (1.0 eq) dissolved in a suitable inert solvent such as chloroform.
- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10

°C.[2]

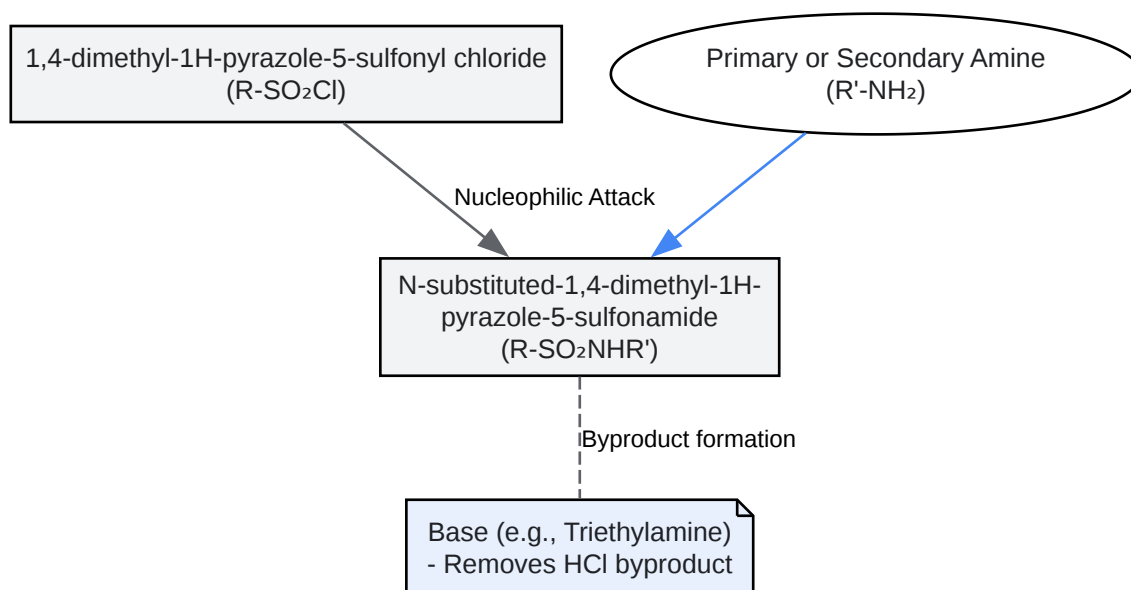
- **Reaction Progression:** After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C. Stir for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
- **Conversion to Chloride:** (If necessary) Add thionyl chloride (1.5 eq) to the reaction mixture at 60 °C and stir for an additional 2 hours to ensure complete conversion of any sulfonic acid intermediate to the desired sulfonyl chloride.[2]
- **Workup:** Cool the reaction mixture to 0-10 °C and carefully quench by pouring it into a mixture of dichloromethane and ice-cold water.
- **Extraction and Purification:** Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride** stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophilic attack.

The most common and synthetically valuable reaction is its nucleophilic substitution with primary or secondary amines to form stable sulfonamides.[4] This reaction is fundamental to the construction of many biologically active molecules and is a cornerstone of combinatorial chemistry for drug discovery.[3]

General Reaction Pathway: Sulfonamide Formation



[Click to download full resolution via product page](#)

Caption: Nucleophilic substitution to form a pyrazole sulfonamide.

This reaction typically requires a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

Applications in Research and Drug Development

The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[2] **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride** serves as a critical starting material for accessing this chemical space.

- **Enzyme Inhibition:** Pyrazole sulfonamides have been identified as potent inhibitors of various enzymes. For instance, novel derivatives have been developed as non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory responses.[3] The ability to readily synthesize a library of sulfonamides by reacting the title compound with various amines allows for extensive structure-activity relationship (SAR) studies.
- **Antiproliferative Agents:** The pyrazole and sulfonamide moieties are independently recognized for their roles in anticancer drug design. Combining these two pharmacophores

has led to the synthesis of new pyrazole-4-sulfonamide derivatives that exhibit antiproliferative activity against cancer cell lines.[2] The title compound is an ideal reagent for creating analogous 5-sulfonamide derivatives for similar biological screening.

- **Building Block for Chemical Libraries:** In drug discovery, generating large libraries of related compounds for high-throughput screening is essential. Due to its straightforward and high-yielding reactivity, **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride** is an excellent building block for parallel synthesis, enabling the rapid creation of novel chemical entities for biological evaluation.

Experimental Protocol: Synthesis of a Derivative Sulfonamide

This protocol describes a self-validating and robust method for the synthesis of a generic N-substituted sulfonamide from **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride**.

- **Materials:**
 - **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride** (1.0 eq)
 - Desired primary or secondary amine (1.1 eq)
 - Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
 - Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- **Procedure:**
 1. Dissolve the amine (1.1 eq) and the base (TEA or DIPEA, 1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
 2. In a separate flask, dissolve **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride** (1.0 eq) in anhydrous DCM.
 3. Slowly add the sulfonyl chloride solution to the stirred amine solution at room temperature.
 4. Stir the reaction mixture overnight (12-16 hours).[3]

5. Monitor the reaction to completion using TLC.
6. Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.
7. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
8. Purify the resulting crude sulfonamide by flash column chromatography or recrystallization to obtain the final product.

Safety and Handling

As a reactive chemical, **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride** must be handled with appropriate precautions in a well-ventilated fume hood.

- Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3.[\[1\]](#)
- Hazard Statements:
 - H315: Causes skin irritation.[\[1\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[1\]](#)
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place. The compound is sensitive to moisture due to the hydrolytic potential of the sulfonyl chloride group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- To cite this document: BenchChem. [SMILES string for 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1522217#smiles-string-for-1-4-dimethyl-1h-pyrazole-5-sulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com